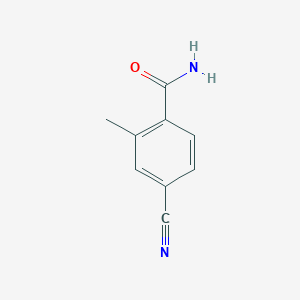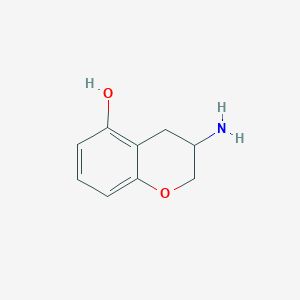![molecular formula C6H3ClN2O B11918640 7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)
7-Chlorooxazolo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chlorooxazolo[4,5-c]pyridine: is a heterocyclic compound with the molecular formula C6H3ClN2O . It is characterized by a fused ring system consisting of an oxazole ring and a pyridine ring, with a chlorine atom attached at the 7th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyridine derivatives under specific conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions: 7-Chlorooxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazolo[4,5-c]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
科学的研究の応用
7-Chlorooxazolo[4,5-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including kinase inhibitors and antiviral agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of various biological pathways and molecular targets, contributing to the understanding of disease mechanisms and the development of new treatments.
作用機序
The mechanism of action of 7-Chlorooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .
類似化合物との比較
Oxazolo[5,4-d]pyrimidines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and the presence of additional functional groups.
Isoxazolo[5,4-b]pyridines: These compounds have a similar structure but with different ring fusion patterns and substituents.
Uniqueness: 7-Chlorooxazolo[4,5-c]pyridine is unique due to the specific position of the chlorine atom and the fused ring system, which confer distinct chemical and biological properties
特性
分子式 |
C6H3ClN2O |
|---|---|
分子量 |
154.55 g/mol |
IUPAC名 |
7-chloro-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H |
InChIキー |
AZKBHPCSPFAZSR-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C=N1)Cl)OC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-8-azaspiro[4.5]decane](/img/structure/B11918569.png)
![5H-Indeno[5,6-b]furan](/img/structure/B11918583.png)
![2-Azaspiro[4.5]decan-8-amine](/img/structure/B11918598.png)





![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)

![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)



